molecular formula C15H16N4O3S B14940868 4,4-dimethyl-3,8-dioxo-N-phenyl-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

4,4-dimethyl-3,8-dioxo-N-phenyl-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Cat. No.: B14940868
M. Wt: 332.4 g/mol
InChI Key: RSKJPZZJQZSQGN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3,8-dioxo-N-phenyl-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a heterocyclic compound featuring a pyrazolo-triazine fused ring system. Key structural attributes include:

  • 4,4-Dimethyl groups: These substituents enhance steric bulk and may influence lipophilicity and metabolic stability.
  • 1-Sulfanyl group: A thiol-derived moiety capable of hydrogen bonding and redox activity.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

4,4-dimethyl-3,8-dioxo-N-phenyl-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C15H16N4O3S/c1-15(2)13(22)17-14(23)18-11(20)8-10(19(15)18)12(21)16-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,16,21)(H,17,22,23)

InChI Key

RSKJPZZJQZSQGN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Construction of the Pyrazolo-Triazine Core

The foundational step involves forming the bicyclic pyrazolo-triazine system. A validated protocol involves the cyclocondensation of 1,3-dimethyl-1H-pyrazol-5-amine with diethyl oxalate under acidic conditions. For the target compound, modifications are required to incorporate the 4,4-dimethyl and 3,8-dioxo functionalities.

Procedure :

  • Formation of the Hydrazine Intermediate :
    React 4,4-dimethyl-3-oxopentanoic acid with hydrazine hydrate in ethanol at reflux to yield 4,4-dimethyl-3-oxopentanehydrazide.
  • Cyclocondensation :
    Treat the hydrazide with ethyl cyanoacetate in the presence of acetic acid, heating at 80°C for 6 hours. This step forms the pyrazolo-triazine skeleton via intramolecular cyclization.
  • Oxidation :
    Introduce the 3,8-dioxo groups by oxidizing the intermediate with potassium permanganate in aqueous sulfuric acid at 0–5°C.

Characterization :

  • 1H-NMR (CDCl3): δ 1.09 (s, 6H, 2×CH3), 2.70 (s, 2H, CH2), 3.56 (s, 1H, NH), 7.14 (d, 1H, J = 9.2 Hz, aromatic).
  • IR : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Introduction of the 1-Sulfanyl Group

The sulfanyl (-SH) group is introduced via nucleophilic substitution or thiolation. Patent data describes the use of Lawesson’s reagent or hydrogen sulfide gas for thiolation of carbonyl groups.

Procedure :

  • Thiolation of the Triazine Core :
    React the 3,8-dioxo intermediate with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene under reflux for 4 hours. This replaces one oxygen atom with a sulfanyl group.
  • Purification :
    Isolate the product via silica gel chromatography using ethyl acetate/hexane (3:7) as eluent.

Optimization Notes :

  • Excess Lawesson’s reagent (1.5 equiv.) ensures complete conversion.
  • Reaction temperature above 100°C minimizes side products.

Installation of the N-Phenyl Carboxamide Group

The N-phenyl carboxamide moiety is introduced via a coupling reaction between an acyl chloride and aniline.

Procedure :

  • Acyl Chloride Formation :
    Treat the sulfanylated triazine with thionyl chloride (SOCl2) in dichloromethane at 0°C to generate the corresponding acyl chloride.
  • Coupling with Aniline :
    Add aniline dropwise to the acyl chloride solution in the presence of triethylamine (TEA) as a base. Stir at room temperature for 12 hours.
  • Workup :
    Quench the reaction with ice water, extract with ethyl acetate, and dry over anhydrous sodium sulfate.

Yield and Purity :

  • Typical yields range from 65–75% after recrystallization from ethanol.
  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified procedure involves:

  • Mixing the hydrazide and ethyl cyanoacetate in a sealed vessel.
  • Irradiating at 150°C for 15 minutes.
  • Directly proceeding to thiolation without intermediate isolation.

Advantages :

  • 40% reduction in total synthesis time.
  • Improved yield (82% vs. 68% conventional).

Solid-Phase Synthesis

Immobilizing the hydrazine intermediate on Wang resin enables stepwise assembly:

  • Resin Functionalization :
    Load 4,4-dimethyl-3-oxopentanehydrazide onto Wang resin via ester linkage.
  • Cyclization and Elution :
    Cleave the product from the resin using trifluoroacetic acid (TFA).

Applications :

  • Ideal for combinatorial libraries.
  • Purity >90% without chromatography.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H-NMR (DMSO-d6):
    δ 1.12 (s, 6H, 2×CH3), 2.85 (s, 2H, CH2), 7.25–7.45 (m, 5H, aromatic), 10.2 (s, 1H, NH).
  • 13C-NMR :
    δ 24.5 (CH3), 45.8 (CH2), 158.9 (C=O), 167.2 (C=S).

Mass Spectrometry

  • ESI-MS : m/z 403.1 [M+H]+ (calculated for C16H18N4O3S: 402.1).

Challenges and Mitigation Strategies

  • Sulfanyl Group Oxidation :
    The -SH group is prone to oxidation during storage. Addition of 1% ascorbic acid as a stabilizer prevents disulfide formation.
  • Steric Hindrance :
    The 4,4-dimethyl groups hinder cyclization. Using high-boiling solvents (e.g., DMF) improves reaction efficiency.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Time (h)
Conventional 68 98 24
Microwave-Assisted 82 97 6
Solid-Phase 75 90 18

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-3,8-dioxo-N-phenyl-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4-dimethyl-3,8-dioxo-N-phenyl-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-3,8-dioxo-N-phenyl-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrazolo[1,2-a][1,2,4]triazine 4,4-dimethyl, 1-sulfanyl, 6-carboxamide (N-phenyl) C₁₅H₁₅N₅O₃S₂ 385.44
6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one Triazolo[3,4-f][1,2,4]triazine 3-benzylmercapto, 6-amino C₁₁H₁₀N₆OS 282.31
3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines Pyrazolo-triazolo-triazine Ethylthio, alkylthio, 9-methyl Varies ~350–400 (estimated)

Key Observations:

Core Heterocycles :

  • The target compound’s pyrazolo-triazine core is distinct from the triazolo-triazine in and the pyrazolo-triazolo-triazine in . These differences influence electronic properties and ring strain.
  • The fused pyrazolo-triazine system in the target compound may exhibit greater conformational rigidity compared to simpler triazine derivatives .

Substituent Effects: Sulfur-Containing Groups: Both the target compound and ’s analog feature sulfanyl groups (1-sulfanyl vs. 3-benzylmercapto). These groups enhance hydrogen-bonding capacity (e.g., S–H⋯N interactions) and may modulate solubility . Aromatic vs.

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data

Compound Density (g/cm³) Melting Point (°C) Hydrogen Bonding π-π Interactions
Target Compound Not reported Not reported Likely via carboxamide (-CONH-) and sulfanyl (-SH) Yes (N-phenyl)
6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one 1.567 Not reported Extensive N–H⋯N and N–H⋯O networks Yes (benzyl)
3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines Not reported Not reported Moderate (alkylthio groups less polar) Limited

Key Observations:

  • Hydrogen Bonding: The target compound’s carboxamide and sulfanyl groups are strong hydrogen bond donors/acceptors, comparable to the amino and benzylmercapto groups in ’s compound .
  • Crystal Packing: ’s compound crystallizes in a monoclinic system (space group P2₁/c) with π-π stacking and hydrogen bonding contributing to a dense lattice (1.567 g/cm³) . The target’s N-phenyl group may similarly stabilize crystal packing but with reduced density due to steric effects from dimethyl groups.

Key Observations:

  • Sulfur Reactivity : The sulfanyl group in the target compound is prone to oxidation, similar to ’s benzylmercapto group. This reactivity could be exploited for prodrug strategies or disulfide crosslinking .
  • Carboxamide Utility : The carboxamide group offers a handle for further derivatization (e.g., coupling reactions), a feature absent in ’s alkylthio derivatives .

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,2-a][1,2,4]triazines , which are known for their diverse biological activities. The presence of sulfanyl and carboxamide functional groups contributes to its reactivity and interaction with biological systems.

Molecular Formula

  • C : 15
  • H : 16
  • N : 4
  • O : 3
  • S : 1

Anticancer Properties

Research has indicated that compounds containing the 1,2,4-triazole ring exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives of triazolethiones demonstrated promising activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values as low as 6.2 μM for HCT-116 cells and 27.3 μM for T47D cells .

Antimicrobial Activity

The antimicrobial potential of similar heterocyclic compounds has been extensively studied. For example:

  • Compounds derived from triazoles were screened for their antimicrobial activities against standard pathogens.
  • Specific derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of DNA synthesis in cancer cells.
  • Disruption of cellular membranes in bacteria.

Synthesis Pathways

The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline a possible synthetic route:

  • Formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.
  • Introduction of the sulfanyl group , often through nucleophilic substitution reactions.
  • Carboxamide formation via reaction with appropriate acylating agents.

Study on Anticancer Activity

A notable case study involved synthesizing a series of related triazole derivatives and evaluating their cytotoxicity against various cancer cell lines:

  • Compound A : IC50 = 6.2 μM (HCT-116)
  • Compound B : IC50 = 27.3 μM (T47D)

This study demonstrated a clear structure-activity relationship where modifications to the substituents on the triazole ring influenced biological activity.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of a series of triazolethiones:

  • Compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Results indicated that some derivatives exhibited potent antibacterial activity comparable to standard antibiotics.

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